![molecular formula C15H19NO4S B2463462 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 1008704-35-5](/img/structure/B2463462.png)
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” has a molecular formula of C13H15NO4 and a molecular weight of 249.26 . Another related compound, “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” has a molecular formula of C10H10O3 and a molecular weight of 178.1846 .
Synthesis Analysis
There is a reported 1,3-Dipolar cycloaddition of nitrones to a similar compound, methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate, which regioselectively afforded the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” are not fully detailed in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Antiproliferative Activity : A study conducted by Nurieva et al. (2015) focused on synthesizing derivatives of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid. One of the derivatives exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in antiproliferative applications (Nurieva et al., 2015).
- Structural Investigation : Venkatesan et al. (2016) characterized a compound similar to the requested chemical using X-ray crystallography, spectroscopy, and quantum chemical calculations. This study provides insights into the molecular structure and interactions of such compounds (Venkatesan et al., 2016).
Biochemical Studies and Applications
- Role in Amino Acids Synthesis : Research by Shimohigashi et al. (1976) on amino acids like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a related compound, highlights its importance as a constituent amino acid in certain toxins. This suggests a role in biochemical synthesis and potential applications in studying toxin structures (Shimohigashi et al., 1976).
- Synthesis of 2'-Aminochalcones : A study by Sulpizio et al. (2016) synthesized derivatives of 2'-aminochalcones, including compounds with structural similarities to the requested chemical. These compounds were evaluated for their antioxidant activity, indicating potential applications in medicinal chemistry (Sulpizio et al., 2016).
Molecular and Crystal Structure Analysis
- Crystal Structure Studies : Castro et al. (2013) investigated arylsulfonamide para-alkoxychalcones, closely related to the requested compound, to understand their molecular conformation and crystal structure. This research aids in understanding how molecular variations affect the properties and stability of such compounds (Castro et al., 2013).
Chemical Synthesis Techniques
- Synthesis of Core Building Blocks : Research by Sasaki et al. (1997) focused on the synthesis of a core building block for a compound structurally similar to the requested chemical. This illustrates the methodology in synthesizing complex organic compounds, which can be applied in pharmaceutical and chemical industries (Sasaki et al., 1997).
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(17)16-13(15(18)19)9-10-21-2/h3-8,13H,9-10H2,1-2H3,(H,16,17)(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMHKTZMCUMDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

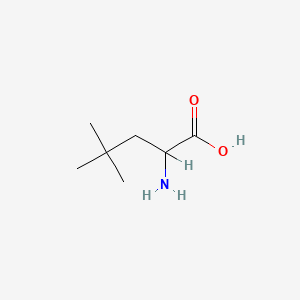
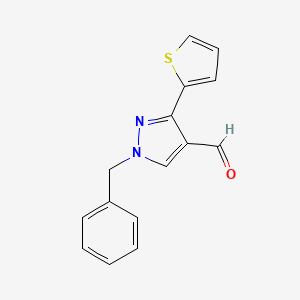
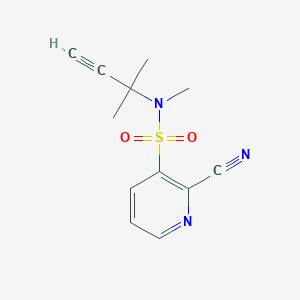

![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)


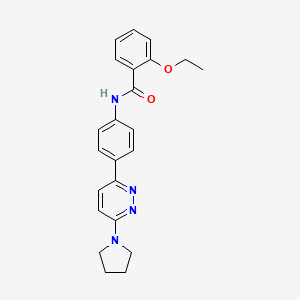

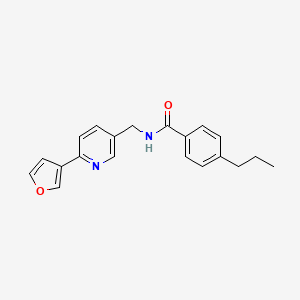
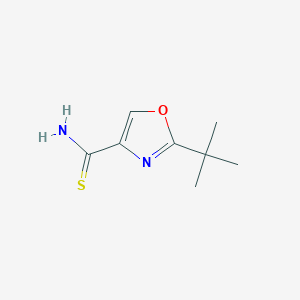

![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)